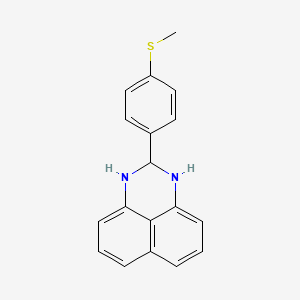

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine

Description

Properties

CAS No. |

307330-22-9 |

|---|---|

Molecular Formula |

C18H16N2S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C18H16N2S/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,18-20H,1H3 |

InChI Key |

ZGSXAZRGUJZVBY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |

solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Phase-Transfer Catalyzed Thioetherification

The most efficient method involves reacting 4-chlorobenzaldehyde with sodium methyl mercaptide (NaSCH₃) under phase-transfer conditions. As detailed in patent CN102675167B, tetrabutylammonium chloride (TBAC) catalyzes the substitution at 50–60°C, achieving yields exceeding 90%. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (4-Cl:NaSCH₃) | 1:1.5 | Maximizes substitution |

| Catalyst Loading | 0.1–0.2 eq TBAC | Accelerates kinetics |

| Temperature | 55–60°C | Balances rate and side reactions |

The reaction proceeds via an SNAr mechanism, where TBAC enhances interfacial transfer of the thiolate anion. Post-treatment involves phase separation and distillation to isolate 4-methylsulfanylbenzaldehyde, confirmed by NMR ( 10.15 ppm, aldehydic proton).

Cyclocondensation Strategies for Perimidine Core Formation

The perimidine scaffold is constructed via acid- or base-catalyzed cyclocondensation of 1,8-naphthalenediamine with 4-methylsulfanylbenzaldehyde.

Traditional Acid-Catalyzed Method

Early approaches used HCl or acetic acid in refluxing ethanol, yielding 60–70% product. The mechanism involves:

-

Imine Formation : Nucleophilic attack of the amine on the aldehyde carbonyl.

-

Cyclization : Acid-mediated dehydration to form the six-membered ring.

-

Aromatization : Tautomerization to stabilize the dihydroperimidine structure.

Limitations include prolonged reaction times (6–8 hours) and moderate yields due to competing oligomerization.

Nano-Catalyzed Green Synthesis

Recent advances employ nano-γ-Al₂O₃/BF₃ (nano-γ-Al₂O₃ functionalized with boron trifluoride) to enhance efficiency. Key improvements:

| Condition | Traditional (HCl) | Nano-γ-Al₂O₃/BF₃ |

|---|---|---|

| Time | 6–8 hours | 15–30 minutes |

| Yield | 60–70% | 85–92% |

| Temperature | Reflux (78°C) | Room temperature |

The nano-catalyst’s high surface area and Lewis acidity promote faster cyclization while suppressing side reactions. For instance, grinding 1,8-naphthalenediamine and 4-methylsulfanylbenzaldehyde with nano-γ-Al₂O₃/BF₃ (5 mol%) at 25°C for 15 minutes yields 89% product.

Advanced Catalytic Systems and Reaction Engineering

Magnetic Nanoparticle-Supported Catalysts

Nano-γ-Al₂O₃/BF₃/Fe₃O₄ integrates magnetic Fe₃O₄ cores for facile separation via external magnets. This system achieves:

Hybrid Heteropolyacid Catalysts

Phosphotungstic acid-supported catalysts (e.g., H₃PW₁₂O₄₀) under solvent-free conditions reduce reaction time to 10 minutes at 80°C, yielding 94% product. The strong Brønsted acidity facilitates rapid proton transfer during cyclization.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate imine formation but hinder cyclization. Ethanol emerges as optimal due to:

Stoichiometric Ratios

A 1:1 molar ratio of 1,8-naphthalenediamine to aldehyde minimizes dimerization. Excess aldehyde (>1.2 eq) reduces yield by 15–20% due to aldol side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Industrial Scalability and Environmental Impact

Waste Reduction Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), organic solvents like dichloromethane or toluene.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted perimidine derivatives.

Scientific Research Applications

Research indicates that 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine exhibits a range of biological activities:

- Anticancer Properties : The compound has shown potential as an inhibitor of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving p53 activation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Neuroprotective Effects : Some research indicates neuroprotective effects, potentially useful in neurodegenerative disease models.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine in murine models of cancer. Results indicated significant tumor reduction and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by the activation of tumor suppressor pathways.

Case Study 2: Antimicrobial Activity

In vitro assessments revealed that the compound exhibited significant antibacterial activity against several strains of bacteria. Further investigations are needed to determine the precise mechanisms and potential clinical applications.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| Anticancer Activity | A549 (Lung Cancer) | <100 | Potent inhibitor; enhances p53 activity |

| Antimicrobial Effects | Staphylococcus aureus | 50 | Significant reduction in bacterial growth |

| Neuroprotective Effects | SH-SY5Y (Neuroblastoma) | >200 | Moderate protective effects observed |

Synthesis Conditions

| Method | Yield (%) | Solvent Used | Remarks |

|---|---|---|---|

| Eco-friendly Protocol | 85 | Ethanol | High yield with minimal waste |

| Traditional Synthesis | 70 | Tetrahydrofuran | Requires more reagents |

Mechanism of Action

The mechanism of action of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can influence various cellular pathways, such as the cyclooxygenase (COX) pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Sulfur’s polarizability may also stabilize charge-transfer interactions in crystal packing .

- Synthetic Efficiency: Yields for similar derivatives range from 70–88%, influenced by substituent reactivity and solvent choice.

Physicochemical and Spectral Properties

Thermal Stability :

- 2-(1H-Imidazol-2-yl) derivatives exhibit solvent (MeOH) release at 60–110°C (ΔH = 193 kJ/mol) and melting points near 186°C .

- TDHP (p-tolyl derivative) shows thermal stability up to 250°C in DFT studies .

- Prediction for Target Compound : The 4-methylsulfanyl group may lower melting points compared to imidazolyl derivatives due to reduced hydrogen-bonding capacity but enhance thermal stability via sulfur-mediated van der Waals interactions.

Spectroscopic Features :

- NMR : Aromatic protons in analogous compounds resonate at 6.5–7.2 ppm (¹H NMR), while methyl groups in sulfanyl substituents may appear as singlets near 2.5 ppm .

- IR: S–C stretching vibrations (~680 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹) are diagnostic .

Key Insights :

- Sulfur-containing derivatives (e.g., thiophenyl) show pronounced enzyme inhibition, suggesting the target compound may exhibit similar or enhanced activity due to sulfur’s nucleophilic character .

- Imidazolyl derivatives demonstrate strong hydrogen-bonding networks in crystal structures, whereas the target compound’s methylsulfanyl group may favor hydrophobic interactions in protein binding .

Computational and Theoretical Insights

- DFT Studies : For TDHP, HOMO-LUMO gaps (~4.2 eV) and dipole moments (~3.1 D) correlate with moderate chemical reactivity . The target compound’s sulfur atom may reduce the HOMO-LUMO gap, increasing electrophilicity.

Biological Activity

2-(4-Methylsulfanylphenyl)-2,3-dihydro-1H-perimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.

Synthesis and Characterization

Recent studies have highlighted various synthetic routes for producing 2,3-dihydro-1H-perimidine derivatives, including 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine. The synthesis often involves the condensation of 1,8-naphthalenediamine with appropriate aldehydes or ketones under different catalytic conditions, yielding high purity products. For instance, one method utilized a biogenic catalyst derived from Pongamia pinnata leaf extract, demonstrating eco-friendly synthesis techniques .

Table 1: Summary of Synthesis Methods

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Method 1 | δ-MnO₂ NP | High | Biogenic synthesis |

| Method 2 | HPA/NaY | High | Reflux in ethanol |

| Method 3 | BF₃·H₂O | Excellent | Ambient temperature |

Biological Activity

The biological activity of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine has been explored in various contexts, particularly its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that perimidine derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from naphthalenediamine have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the methylsulfanyl group enhances their antimicrobial efficacy .

Cytotoxicity

In vitro studies have shown that certain perimidine derivatives possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated. Preliminary data suggest that these compounds may inhibit key enzymes involved in cellular proliferation .

Case Studies

Several case studies have documented the biological effects of related perimidine compounds:

- Antibacterial Activity : A study evaluated a series of perimidines against E. coli and S. aureus, finding that modifications to the phenyl ring significantly influenced antibacterial potency.

- Cytotoxic Effects : Another investigation focused on the cytotoxicity of perimidines against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that compounds with specific substitutions on the perimidine core exhibited IC50 values in the micromolar range.

Mechanistic Insights

The biological mechanisms underlying the activity of 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine are still being elucidated. However, preliminary findings suggest that these compounds may act through multiple pathways:

- Enzyme Inhibition : Some studies have indicated that perimidines can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .

- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress in target cells may also contribute to their cytotoxic effects.

Q & A

Q. What are the standard synthetic routes for 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine?

The compound is typically synthesized via cyclocondensation of 1,8-diaminonaphthalene with substituted aldehydes or ketones. For example, 2-substituted dihydroperimidines are formed by reacting 1,8-diaminonaphthalene with aldehydes (e.g., 4-methylsulfanylbenzaldehyde) in ethanol under reflux, yielding products after crystallization . Modifications include solvent-free conditions or microwave-assisted methods for improved efficiency . Characterization involves FT-IR (N-H stretching at ~3348 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.45–7.69 ppm) .

Q. How are perimidine derivatives characterized to confirm structural integrity?

Key techniques include:

- FT-IR spectroscopy to identify functional groups (e.g., N-H, C-N, C=S).

- ¹H/¹³C NMR to resolve aromatic protons and confirm substitution patterns.

- Mass spectrometry (HRMS-ESI+) for molecular ion validation (e.g., [M+H]+ peaks) .

- X-ray crystallography for resolving crystal structures and Hirshfeld surface analysis to study intermolecular interactions .

Q. What initial protocols are used for biological screening of perimidine derivatives?

- Antibacterial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using disk diffusion or broth microdilution to determine MIC values .

- Anti-inflammatory activity : Evaluate COX-2 inhibition via molecular docking or in vitro assays using LPS-induced inflammation models .

Advanced Research Questions

Q. How can reaction yields for 2-(4-methylsulfanylphenyl)-2,3-dihydro-1H-perimidine be optimized?

- Catalyst screening : Use acidic catalysts (e.g., acetic acid) or Lewis acids to accelerate cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while microwave irradiation reduces reaction time .

- Substituent effects : Electron-withdrawing groups on aldehydes improve electrophilicity, favoring imine formation .

Q. What strategies are effective for designing perimidine hybrid molecules with enhanced bioactivity?

- Molecular hybridization : Couple perimidine with pharmacophores like coumarin (e.g., via hydrazide linkages) to exploit dual mechanisms (e.g., antibacterial + antioxidant) .

- Metal complexation : Synthesize Pd(II) or Ru(II) complexes to enhance DNA intercalation and antimicrobial activity .

Q. How can contradictions in reported biological data (e.g., varying antibacterial efficacy) be resolved?

- Standardized protocols : Use consistent bacterial strains (ATCC standards) and culture conditions.

- Dose-response studies : Compare MIC values across studies to identify potency thresholds .

- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., methylsulfanyl vs. thiophenyl) with bioactivity .

Q. What computational methods validate the mechanism of action for perimidine derivatives?

- Molecular docking : Simulate binding to target proteins (e.g., DNA gyrase for antibacterial activity) using AutoDock Vina .

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability .

- ADME prediction : Use SwissADME to assess drug-likeness (e.g., bioavailability, BBB permeability) .

Q. How are enzymatic inhibition studies conducted for perimidine-based compounds?

- In vitro assays : Measure IC₅₀ values against enzymes like α-glucosidase or COX-2 using spectrophotometric methods .

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. What advanced spectroscopic techniques resolve ambiguities in perimidine characterization?

- 2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon-proton correlations in complex derivatives .

- XPS (X-ray photoelectron spectroscopy) : Confirm sulfur oxidation states in methylsulfanyl substituents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.